1-Ethoxy-4-(trifluoromethyl)benzene
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Overview
Description
1-Ethoxy-4-(trifluoromethyl)benzene is a versatile chemical compound known for its unique properties and applications in various fields of scientific research. The compound consists of a benzene ring substituted with an ethoxy group at the first position and a trifluoromethyl group at the fourth position. This structural arrangement imparts distinct chemical and physical properties to the compound, making it valuable in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-(trifluoromethyl)benzene can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale application of the above synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, desired purity, and production scale.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized benzene derivatives.
Scientific Research Applications
1-Ethoxy-4-(trifluoromethyl)benzene has numerous applications in scientific research, including:
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique structural features make it a valuable intermediate in the synthesis of drug candidates with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with specific properties, such as improved thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 1-Ethoxy-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability, making it a valuable pharmacophore .
Comparison with Similar Compounds
- 1-Ethoxy-4-(trifluoromethoxy)benzene
- 1-Bromo-4-(trifluoromethyl)benzene
- 4-(Trifluoromethyl)phenyl isothiocyanate
Comparison: 1-Ethoxy-4-(trifluoromethyl)benzene stands out due to its unique combination of an ethoxy group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which are not observed in similar compounds with different substituents .
Properties
IUPAC Name |
1-ethoxy-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-2-13-8-5-3-7(4-6-8)9(10,11)12/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOOHQJBDVNKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2366-92-9 |
Source
|
Record name | 1-ethoxy-4-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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